molecular formula C12H13NO3S B1143519 Pyridinium p-toluenesulfonate CAS No. 14265-88-4

Pyridinium p-toluenesulfonate

Cat. No.: B1143519
CAS No.: 14265-88-4
M. Wt: 251.30152
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium p-toluenesulfonate is a colorless solid salt formed from pyridine and p-toluenesulfonic acid. It is commonly used in organic synthesis as a weakly acidic catalyst, providing an organic soluble source of pyridinium ions .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pyridinium p-toluenesulfonate acts as a catalyst in various chemical reactions, including:

    Esterifications: Facilitates the formation of esters from carboxylic acids and alcohols.

    Acetalizations: Promotes the formation of acetals from aldehydes and alcohols.

    Beckmann Rearrangements: Catalyzes the rearrangement of oximes to amides.

Common Reagents and Conditions:

    Esterifications: Carboxylic acids and alcohols in the presence of this compound.

    Acetalizations: Aldehydes and alcohols with this compound as the catalyst.

    Beckmann Rearrangements: Oximes in the presence of this compound.

Major Products:

    Esterifications: Esters.

    Acetalizations: Acetals.

    Beckmann Rearrangements: Amides.

Mechanism of Action

Pyridinium p-toluenesulfonate acts as a mild acid catalyst, enhancing the electrophilicity of substrates and promoting various chemical transformations. It facilitates reactions by providing a source of pyridinium ions, which interact with the substrates to promote bond formation and rearrangements .

Comparison with Similar Compounds

Uniqueness: Pyridinium p-toluenesulfonate is unique due to its specific combination of pyridinium and p-toluenesulfonate ions, which provide distinct catalytic properties. Its solubility in polar solvents and stability under mild conditions make it a versatile and valuable catalyst in both research and industrial applications .

Properties

IUPAC Name

4-methylbenzenesulfonate;pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYVRSLAEXCVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Pyridinium p-toluenesulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17036
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

24057-28-1
Record name Pyridinium p-toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24057-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

The pyridinium p-toluenesulfonate was prepared by swirling 17.1 g (90 mmoles) of p-toluenesulfonic acid monohydrate with 36 ml (450 mmoles) of pyridine at ambient temperature in a 100-ml round-bottomed flask for 20 minutes. Excess pyridine was removed in a rotary evaporator. White crystals formed which were dried in a vacuum oven overnight at 80°. The yield was 21 g (84%), m.p. 120°.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.